molecular formula C16H24N2O3S3 B2447609 (1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704559-69-2

(1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2447609
CAS No.: 1704559-69-2
M. Wt: 388.56
InChI Key: UZFNRADNRMXQKO-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic compound designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. Its structure incorporates several pharmaceutically relevant motifs, including a piperidine ring with a methylsulfonyl group and a 1,4-thiazepane ring system linked to a thiophene heterocycle. Nitrogen-sulfur containing heterocycles, such as the thiazepane and thiophene units in this compound, are recognized as privileged structures in the development of bioactive molecules and are found in a number of therapeutic agents . The (methylsulfonyl)piperidine moiety is a common feature in compounds investigated for their potential to interact with various biological targets, such as enzymes and receptors. This molecular architecture suggests potential utility as a building block in the synthesis of novel compounds or as a candidate for high-throughput screening campaigns aimed at identifying new therapeutic leads. Researchers may find value in this chemical for developing probes in biochemical assays or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S3/c1-24(20,21)18-8-4-13(5-9-18)16(19)17-7-6-15(23-12-10-17)14-3-2-11-22-14/h2-3,11,13,15H,4-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFNRADNRMXQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring substituted with a methylsulfonyl group and a thiazepane moiety linked to a thiophene. Its molecular formula is C15H18N2O2S2C_{15}H_{18}N_2O_2S_2, and it has a molecular weight of approximately 350.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing piperidine and thiazepane rings have shown significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities .

Enzyme Inhibition

Enzyme inhibition is a critical area of interest for this compound. The acetylcholinesterase (AChE) inhibitory activity is particularly noteworthy. Compounds related to the target structure have demonstrated strong AChE inhibition, which is essential for the treatment of Alzheimer's disease and other neurodegenerative disorders. The IC50 values for these derivatives ranged significantly, suggesting varying degrees of potency in enzyme inhibition .

Anticancer Potential

The compound's structural features may also contribute to its anticancer potential. Research into similar piperidine and thiazepane derivatives has indicated that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy of synthesized derivatives.
    • Methodology : Compounds were tested against multiple bacterial strains, demonstrating varying levels of activity.
    • Findings : Compounds showed significant activity against Salmonella typhi, with some exhibiting IC50 values below 5 µM .
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibitory effects on AChE and urease.
    • Methodology : In vitro assays were conducted to determine IC50 values.
    • Results : Several compounds exhibited strong inhibitory effects on urease, with IC50 values ranging from 1.13 to 6.28 µM, indicating their potential as therapeutic agents .

The biological activity of the compound can be attributed to several mechanisms:

  • Binding Affinity : The presence of sulfonyl and thiophene groups enhances binding affinity to target enzymes and receptors.
  • Modulation of Signaling Pathways : Similar compounds have been shown to interfere with key signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Biological Macromolecules : Docking studies suggest favorable interactions with amino acids in active sites of enzymes, enhancing their inhibitory effects .

Q & A

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer: Structural elucidation relies on a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and multidimensional NMR (e.g., 1^1H, 13^{13}C, and 2D techniques like COSY, HSQC) to map connectivity. For example:

  • 1^1H-NMR can resolve the piperidinyl and thiazepanyl proton environments, with splitting patterns indicating substituent positions (e.g., methylsulfonyl group at piperidine N1) .
  • X-ray crystallography may be employed for unambiguous stereochemical assignment, particularly if chiral centers exist in the thiophene or thiazepane moieties .

Advanced: What strategies optimize the synthesis of this compound to improve yield and purity?

Answer: Key steps include:

  • Orthogonal protecting groups : Protecting the piperidine nitrogen with methylsulfonyl early in the synthesis prevents unwanted side reactions during thiazepane ring formation .
  • Reaction monitoring : Use HPLC (C18 column, methanol/water gradient) to track intermediates. For example, suggests a mobile phase of 65:35 methanol:buffer (pH 4.6 sodium acetate/1-octanesulfonate) for similar heterocyclic compounds .
  • Purification : Recrystallization from ethanol or xylene (as in ) removes unreacted starting materials, while column chromatography resolves diastereomers .

Basic: What methods assess the compound’s solubility and stability in aqueous buffers?

Answer:

  • pH-dependent solubility : Shake-flask method in buffers (pH 1–10) at 25°C, analyzed via UV-Vis spectroscopy.
  • Stability studies : Incubate the compound in simulated biological fluids (e.g., PBS, pH 7.4) and monitor degradation via HPLC. ’s buffer system (pH 4.6) could be adapted for acidic stability testing .

Advanced: How can reaction mechanisms involving the thiophene or thiazepane moieties be investigated?

Answer:

  • Thiophene reactivity : Use DFT calculations to predict electrophilic substitution sites. Experimental validation via bromination or nitration followed by 1^1H-NMR (e.g., ’s thionation with P2_2S5_5) .
  • Thiazepane ring-opening : Treat with nucleophiles (e.g., amines) under reflux conditions and analyze products via LC-MS. ’s amine reactions (e.g., benzylamine) provide a template for mechanistic studies .

Basic: What experimental designs evaluate the compound’s biological activity?

Answer:

  • In vitro assays : Use a randomized block design (as in ) with dose-response curves (e.g., enzyme inhibition assays, cell viability tests). Replicates (n=4) ensure statistical robustness .
  • Controls : Include positive (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects.

Advanced: How can data contradictions in biological activity studies be resolved?

Answer:

  • Meta-analysis : Compare results across assays (e.g., enzyme vs. cell-based) to identify off-target effects.
  • Physicochemical profiling : Re-measure solubility, logP, and plasma protein binding (see ’s environmental fate framework) to rule out bioavailability issues .

Basic: What analytical techniques quantify this compound in complex matrices?

Answer:

  • HPLC-UV/Vis : Use a C18 column with mobile phase gradients (e.g., methanol:buffer) and detection at λ ≈ 254 nm (thiophene absorbance) .
  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in biological samples (e.g., plasma) .

Advanced: How is the compound’s environmental fate predicted?

Answer: Apply ’s framework:

  • Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) or aqueous buffers at varying pH. Monitor degradation via HPLC .
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial metabolism .

Basic: What synthetic precursors are critical for this compound?

Answer:

  • Piperidin-4-yl(methylsulfonyl) : Synthesized via sulfonylation of 4-aminopiperidine.
  • 7-(Thiophen-2-yl)-1,4-thiazepane : Prepared via cyclization of cysteine derivatives with thiophene aldehydes (similar to ’s thiophthalazine synthesis) .

Advanced: How are metabolic pathways predicted for this compound?

Answer:

  • In silico tools : Use software like MetaSite to identify CYP450 oxidation sites (e.g., thiophene S-oxidation).
  • In vitro assays : Incubate with liver microsomes and analyze metabolites via HRMS. ’s focus on metabolic pathway prediction provides a methodological basis .

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